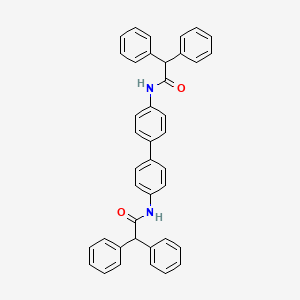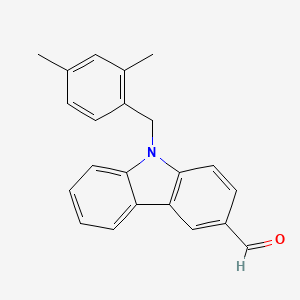
N,N'-biphenyl-4,4'-diylbis(2,2-diphenylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) is an organic compound with the molecular formula C40H32N2O2 This compound is characterized by its biphenyl core structure, which is substituted with two diphenylacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with diphenylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) involves its interaction with specific molecular targets. The compound can bind to metal ions through its amide groups, forming stable complexes. These complexes can then participate in various biochemical pathways, potentially inhibiting enzyme activity or altering cellular processes.
Comparaison Avec Des Composés Similaires
- N,N’-4,4’-Biphenyldiylbis(2-chloropropanamide)
- N,N’-4,4’-Biphenyldiylbis(2-(4-morpholinyl)acetamide)
Comparison: N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) is unique due to its diphenylacetamide groups, which provide distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity compared to other similar compounds, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C40H32N2O2 |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
N-[4-[4-[(2,2-diphenylacetyl)amino]phenyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C40H32N2O2/c43-39(37(31-13-5-1-6-14-31)32-15-7-2-8-16-32)41-35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-40(44)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28,37-38H,(H,41,43)(H,42,44) |
Clé InChI |
JFVGPLDZGUQUBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11563517.png)

![N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11563520.png)
![4-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11563521.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11563524.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11563525.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B11563526.png)
![2-(4-fluorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11563528.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11563539.png)

![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11563545.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11563552.png)
![2-[(2E)-2-{[17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B11563558.png)
![1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene](/img/structure/B11563559.png)
